molecular formula C13H17NO5S B2475368 N-allyl-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide CAS No. 953252-50-1

N-allyl-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide

Cat. No. B2475368
CAS RN: 953252-50-1
M. Wt: 299.34
InChI Key: LCFORUXVGVBRSU-UHFFFAOYSA-N
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Description

The compound “N-allyl-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide” appears to contain several functional groups. The “benzo[d][1,3]dioxol-5-yloxy” part suggests the presence of a benzodioxole group, which is a type of aromatic ether. The “N-allyl” and “propane-1-sulfonamide” parts suggest the presence of an allyl group (a type of alkene) and a sulfonamide group, respectively .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the aromatic benzodioxole group, with the sulfonamide and allyl groups providing additional complexity. The exact structure would need to be determined using techniques like X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the aromatic benzodioxole group, the allyl group, and the sulfonamide group. Each of these groups can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic benzodioxole group could contribute to its stability and solubility .

Scientific Research Applications

Catalytic Coupling Applications

N-allyl-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide has been utilized in various catalytic coupling processes. One study demonstrates its role in the coupling of N-benzylic sulfonamides with silylated nucleophiles at room temperature, showing high chemo- and regioselectivity (Yang & Tian, 2010). Another research outlines its use in the benzylic and allylic alkylation of protic nucleophiles via Lewis acid-catalyzed cleavage of sp3 carbon-nitrogen bonds (Liu et al., 2009).

Synthesis and Functionalization

This compound plays a significant role in the synthesis of diverse functionalized products. For instance, it has been used in the Yb(OTf)3-promoted benzylation and allylation of 1,3-dicarbonyl compounds (Liu et al., 2012). Another study highlights its application in catalyst-free alkylation of sulfinic acids, leading to the creation of structurally diversified sulfones (Liu et al., 2009).

Novel Synthesis Methods

Research also includes novel methods of synthesizing derivatives of this compound. For example, the synthesis of 1,3-difunctionalized 2-sulfonamidopropane derivatives via regioselective ring opening reactions (Azizi & Khalili, 2020). Also, the Brønsted Acid-Catalyzed Synthesis of 3-Alkoxy and 3-Sulfamido Indanones through a tandem cyclization process is another example (Zhou et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If this compound is intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, or investigating its physical and chemical properties in more detail .

properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxy)-N-prop-2-enylpropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-2-6-14-20(15,16)8-3-7-17-11-4-5-12-13(9-11)19-10-18-12/h2,4-5,9,14H,1,3,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFORUXVGVBRSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)CCCOC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide

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